Product packaging for Etonogestrel Sulfate Sodium Salt(Cat. No.:)

Etonogestrel Sulfate Sodium Salt

Cat. No.: B1152666
M. Wt: 426.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etonogestrel Sulfate Sodium Salt is a high-quality reference standard essential for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical research and development . With a molecular formula of C22H27NaO5S and a molecular weight of 426.5 g/mol, this compound serves as a critical impurity and metabolite of Etonogestrel , which is the biologically active metabolite of the progestin desogestrel and the active component in long-acting contraceptive implants and vaginal rings . Researchers value this sulfate sodium salt for its application in ensuring the purity and safety profiles of drug products, playing a crucial role in Abbreviated New Drug Applications (ANDA) . The parent compound, Etonogestrel, is a synthetic progestin that acts as an agonist of the progesterone receptor . Its primary mechanism of action, which this metabolite helps to elucidate, involves the suppression of ovulation by inhibiting the mid-cycle luteinizing hormone (LH) surge . Additionally, it contributes to contraception by increasing the viscosity of cervical mucus to impede sperm penetration and by altering the endometrial lining to reduce the potential for implantation . This product is supplied with comprehensive characterization data and is intended for use by qualified researchers in a laboratory setting. It must be stored at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₂₇NaO₅S B1152666 Etonogestrel Sulfate Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₂H₂₇NaO₅S

Molecular Weight

426.5

Origin of Product

United States

Advanced Analytical Methodologies for Etonogestrel Sulfate Sodium Salt and Its Precursors

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of Etonogestrel (B1671717) Sulfate (B86663) Sodium Salt, providing powerful tools for separating the active compound from precursors, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a widely adopted technique for the routine analysis and quality control of etonogestrel and related compounds. Method development focuses on achieving optimal separation efficiency, peak symmetry, and analysis time.

Key parameters in RP-HPLC method development include:

Stationary Phase: C18 columns are frequently utilized due to their hydrophobicity, which provides effective retention and separation for steroidal compounds like etonogestrel.

Mobile Phase: A common approach involves a binary mobile phase consisting of an aqueous buffer (such as sodium phosphate) and an organic modifier, typically acetonitrile (B52724). The ratio of these components is optimized to achieve the desired retention time and resolution. For instance, a mobile phase of 0.01N Na2HPO4 buffer and acetonitrile in a 70:30 ratio has been used effectively.

Detection: Ultraviolet (UV) detection is standard, with wavelengths around 225-230 nm often selected for monitoring, as this range corresponds to the chromophores within the etonogestrel structure.

Flow Rate and Temperature: A flow rate of approximately 1.0 ml/min and a controlled column temperature (e.g., 30°C) are typical to ensure reproducibility and stable retention times.

Optimization aims to reduce run times while maintaining high resolution, making the method both simple and economical for quality control applications.

Table 1: Example HPLC Method Parameters for Etonogestrel Analysis

ParameterCondition
ColumnBDS C18 (150 x 4.6mm, 5µm)
Mobile Phase0.01N Na2HPO4 Buffer: Acetonitrile (70:30 v/v)
Flow Rate1.0 ml/min
Detection Wavelength230 nm
Column Temperature30°C
Retention Time (Etonogestrel)~2.8 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative and Qualitative Analysis

For highly sensitive and specific analysis, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC (often Ultra-Performance Liquid Chromatography, UPLC) with the mass-resolving capability of tandem mass spectrometry.

Quantitative Analysis: LC-MS/MS is extensively used for pharmacokinetic studies, requiring the quantification of etonogestrel at very low concentrations (pg/mL levels) in plasma or serum. The methodology typically involves:

Sample Preparation: A crucial step to remove interfering matrix components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the analyte.

Chromatography: Rapid separation is achieved using columns like an Acquity UPLC HSS Cyano or C18 BEH with a gradient mobile phase, often a mixture of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium (B1175870) trifluoroacetate. nih.gov This ensures the analyte is well-separated from endogenous matrix components. nih.gov

Ionization: Positive electrospray ionization (ESI) is typically used to generate protonated precursor ions of etonogestrel.

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. nih.gov A specific precursor ion (e.g., m/z 325.2 for etonogestrel) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 257.2) is monitored for quantification. nih.gov The use of a deuterated internal standard, such as etonogestrel-d7, is critical for ensuring accuracy by compensating for matrix effects and extraction variability. nih.gov

Qualitative Analysis: LC-MS/MS is also invaluable for identifying metabolites and degradation products. By analyzing the mass-to-charge ratios of precursor and product ions, the structures of unknown related substances can be proposed and characterized.

Table 2: Typical LC-MS/MS Parameters for Etonogestrel Quantification

ParameterCondition
ChromatographyUPLC
ColumnAcquity UPLC HSS Cyano (50 x 2.1 mm, 1.8 µm) nih.gov
Mobile PhaseGradient of Acetonitrile and 2.0 mM Ammonium Trifluoroacetate nih.gov
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Etonogestrel)m/z 325.2 → 257.2 nih.gov
MRM Transition (Internal Std.)m/z 332.2 → 263.2 (for ENG-d7) nih.gov

Size-Exclusion and Ion-Exchange Chromatography for Variant Characterization

While less common than RP-HPLC for routine analysis, Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEC) offer specialized capabilities for characterizing variants of Etonogestrel Sulfate Sodium Salt.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic size in solution. wikipedia.orgagilent.com It is primarily used to separate large molecules like proteins and polymers. wikipedia.org In the context of this compound, SEC could be applied to detect and quantify high-molecular-weight variants, such as aggregates or oligomers, which might form during synthesis or storage. The separation occurs as the sample passes through a column packed with porous beads; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores are retarded and elute later. agilent.combio-rad.com

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. libretexts.org This technique is particularly well-suited for the analysis of this compound due to the presence of the negatively charged sulfate group. Anion-exchange chromatography, which utilizes a positively charged stationary phase, could be employed to separate the sulfated steroid from its non-sulfated precursors or from other charged impurities. oup.com Elution is typically achieved by increasing the concentration of a competing ion (e.g., chloride from NaCl) in the mobile phase, which displaces the analyte from the stationary phase. libretexts.org This method would be highly effective for purity analysis and for isolating the sulfated conjugate. oup.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. jchps.comhyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the identity and stereochemistry of etonogestrel and its derivatives.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms, including those in the steroid backbone and functional groups. researchgate.netpopcouncil.org Solid-state ¹³C NMR can be particularly useful for studying the compound in its solid form or when bound to other materials. popcouncil.orgresearchgate.net

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of all signals and confirmation of the core structure. hyphadiscovery.com

Stereochemical Elucidation: The relative stereochemistry of the numerous chiral centers in the steroid nucleus can be confirmed using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY), which identify protons that are close to each other in space. hyphadiscovery.com

These combined NMR methods provide definitive proof of the molecular structure of this compound. hyphadiscovery.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of covalent bonds. msu.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The analysis of an IR spectrum involves identifying absorptions in specific regions:

Hydroxyl (O-H) group: A broad absorption band in the region of 3200-3550 cm⁻¹ would confirm the presence of the tertiary alcohol at the C17 position. ucla.edu

Carbonyl (C=O) group: A strong, sharp absorption band around 1670-1720 cm⁻¹ is characteristic of the conjugated ketone in the A-ring of the steroid. utdallas.eduacs.org

Alkyne (C≡C and ≡C-H) groups: The terminal alkyne at C17 would show a C≡C stretching vibration around 2100-2260 cm⁻¹ and a sharp ≡C-H stretch near 3300 cm⁻¹. utdallas.edulibretexts.org

Alkene (=C-H) group: The exocyclic double bond would have C=C and =C-H stretching absorptions. openstax.org

Sulfate (S=O and S-O) groups: The addition of the sulfate sodium salt group would introduce new, strong absorption bands characteristic of S=O stretching (typically in the 1350-1450 cm⁻¹ region) and S-O stretching (in the 1150-1260 cm⁻¹ region).

The presence and position of these bands provide rapid confirmation of the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Alcohol (O-H)Stretch, H-bonded3550 - 3200 (broad, strong) ucla.edu
Alkyne (≡C-H)Stretch~3300 (strong, sharp) libretexts.org
Alkane (C-H)Stretch2960 - 2850 (strong) openstax.org
Alkyne (C≡C)Stretch2260 - 2100 (variable, sharp) libretexts.org
Ketone (C=O)Stretch1720 - 1670 (strong) utdallas.edu
Alkene (C=C)Stretch1680 - 1620 (variable) ucla.edu
Sulfate (S=O)Asymmetric Stretch~1400
Sulfate (S-O)Symmetric Stretch~1200

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides precise information regarding the molecular mass and the fragmentation pattern, which is essential for unequivocal identification.

Typically, electrospray ionization (ESI) is the preferred ionization technique for sulfated steroids like this compound, often in the negative ion mode due to the presence of the negatively charged sulfate group. This analysis yields the deprotonated molecule [M-H]⁻. The high-resolution mass spectrometry of this compound would confirm its elemental composition, C₂₂H₂₇NaO₅S, and a molecular weight of approximately 426.50 g/mol .

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. For steroid sulfates, characteristic fragmentation involves the loss of the sulfate group. The collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound is expected to produce prominent fragment ions corresponding to the neutral loss of SO₃ (80 Da) and the formation of the HSO₄⁻ ion (m/z 97). These fragments are indicative of the presence of a sulfate moiety.

Further fragmentation would involve the steroidal backbone of etonogestrel. In positive ion mode ESI-MS/MS, etonogestrel has shown characteristic transitions such as m/z 325.2 → 257.2. nih.gov While the fragmentation of the sulfated form in negative mode would be different, analysis of the remaining steroid structure after the loss of the sulfate group would yield fragments consistent with the known structure of etonogestrel.

A plausible fragmentation pathway for this compound in negative ion mode is summarized in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Interpretation
425.16 ([M-Na]⁻)325.19SO₃ (79.97 Da)Loss of sulfur trioxide from the sulfate group.
425.16 ([M-Na]⁻)96.96C₂₂H₂₈O₂ (324.21 Da)Formation of the bisulfate anion.

Method Validation Parameters for Analytical Purity and Content Determination

The analytical methods developed for the determination of purity and content of this compound and its precursors must be rigorously validated to ensure they are suitable for their intended purpose. The validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include linearity, accuracy, precision, and sensitivity.

High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for the quantitative analysis of etonogestrel and related substances. A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile, delivered in either an isocratic or gradient mode.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of this compound, linearity would be assessed by preparing a series of standard solutions at different concentrations and plotting the peak area response against the concentration. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo or a mixture of precursors and the recovery is calculated. The acceptance criterion for accuracy is typically between 98.0% and 102.0%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. An RSD of ≤ 2% is generally considered acceptable.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table summarizes typical validation parameters for an HPLC method for the determination of etonogestrel.

Parameter Typical Value/Range
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL

Forced Degradation Studies and Stability Indicating Assay Development for Etonogestrel and Related Substances

Forced degradation studies are essential for the development and validation of stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its degradation. The goal is to identify the potential degradation products and to demonstrate that the analytical method can effectively separate these degradation products from the intact drug substance and from each other.

A stability-indicating method is crucial for monitoring the stability of this compound in bulk form and in pharmaceutical formulations over time. HPLC is the most common technique for developing such methods due to its high resolving power.

Studies on etonogestrel have shown that it is susceptible to degradation under certain stress conditions. For instance, significant degradation has been observed in alkaline and oxidative environments. veeprho.com The primary degradation products are often isomers or oxidized forms of the parent molecule. For example, oxidative stress can lead to the formation of hydroxylated derivatives. daicelpharmastandards.com

The development of a stability-indicating assay for this compound would involve the following steps:

Stress Testing: Subjecting solutions of this compound to various stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and exposure to UV light).

Method Development and Optimization: Developing an HPLC method capable of separating the main peak of this compound from all the degradation product peaks. This may involve optimizing the column, mobile phase composition, flow rate, and detector wavelength.

Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products, ensuring that no co-eluting peaks are present.

Method Validation: Validating the developed stability-indicating method for specificity, linearity, accuracy, precision, and sensitivity as described in section 3.3.

A summary of typical forced degradation conditions and expected outcomes for etonogestrel is presented in the table below.

Stress Condition Typical Conditions Expected Outcome for Etonogestrel
Acid Hydrolysis0.1 M HCl at 60°C for 24hMinor degradation
Base Hydrolysis0.1 M NaOH at 60°C for 24hSignificant degradation
Oxidation3% H₂O₂ at room temperature for 24hSignificant degradation, formation of oxidized products
Thermal Degradation60°C for 48hMinor degradation
Photolytic DegradationExposure to UV light (254 nm) for 24hMinor degradation

Preclinical Pharmacodynamics and Molecular Mechanisms of Etonogestrel Action

Receptor Binding Affinity and Selectivity Studies

Etonogestrel's biological activity is intrinsically linked to its affinity and selectivity for various steroid hormone receptors.

Progesterone (B1679170) Receptor Agonism and Ligand-Binding Dynamics

Etonogestrel (B1671717) demonstrates a high binding affinity for the progesterone receptor (PR), acting as a potent agonist. drugbank.comwikipedia.org This strong interaction is the cornerstone of its mechanism of action. It has been reported to have a 25-fold greater affinity for progesterone receptors than progesterone itself. nih.gov Upon binding to cytoplasmic progesterone receptors in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary, etonogestrel triggers a conformational change in the receptor. drugbank.comnih.govselleckchem.com This complex then translocates to the nucleus, where it modulates the transcription of target genes. selleckchem.com This process ultimately alters the synthesis of various proteins, which is fundamental to its physiological effects. drugbank.comnih.gov Studies have shown that etonogestrel can induce the expression of FK506 binding protein 51 (FKBP51) mRNA and protein in cultured human endometrial stromal cells (HESCs). selleckchem.com

The binding dynamics of etonogestrel to the progesterone receptor ligand-binding domain (LBD) have been investigated through molecular modeling studies. These studies help to elucidate the specific molecular interactions that stabilize the etonogestrel-PR complex, contributing to its high-affinity binding and potent agonist activity. nih.gov

Investigations into Glucocorticoid Receptor and Androgenic Activity

In addition to its potent progestogenic activity, etonogestrel also exhibits binding to the glucocorticoid receptor (GR). Its affinity for the GR is approximately 14% of that of dexamethasone. wikipedia.org While this binding is less potent than its interaction with the progesterone receptor, it results in very weak glucocorticoid activity. wikipedia.org

Research comparing the GR activity of several progestins found that etonogestrel, along with medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and nestorone (NES), displays greater relative binding affinity for the GR compared to levonorgestrel (B1675169) (LNG) and norethisterone (NET). nih.gov In functional assays, etonogestrel acts as a partial agonist for GR-mediated transactivation and an agonist for transrepression on synthetic promoters in COS-1 cells. nih.gov Furthermore, in peripheral blood mononuclear cells (PBMCs), etonogestrel shows agonist activity on the endogenous GR-regulated gene IL6, though it has minimal effect on another GR-regulated gene, GILZ. nih.gov These findings suggest that etonogestrel may have selective GR-mediated effects at physiologically relevant concentrations. nih.gov

Etonogestrel is also characterized by its weak androgenic activity. wikipedia.org Unlike more androgenic progestins, it does not lead to a decrease in sex hormone-binding globulin (SHBG) levels. wikipedia.org

Gonadotropin Modulation and Endocrine System Perturbations in Preclinical Models

A primary mechanism through which etonogestrel exerts its effects is by modulating the hypothalamic-pituitary-gonadal (HPG) axis, leading to significant alterations in the endocrine system.

Inhibition of Luteinizing Hormone Release at a Molecular Level

The binding of etonogestrel to progesterone receptors in the hypothalamus and pituitary gland is a key event in its contraceptive action. drugbank.comnih.gov This interaction leads to a reduction in the frequency of gonadotropin-releasing hormone (GnRH) release from the hypothalamus. hmdb.ca The decreased GnRH pulsatility, in turn, blunts the pre-ovulatory surge of luteinizing hormone (LH) from the pituitary. hmdb.canih.gov By preventing the mid-cycle LH peak, etonogestrel effectively inhibits ovulation. nih.govprobes-drugs.orgnih.gov While follicular development may still occur to some extent, the absence of the LH surge prevents the final maturation and release of the oocyte. nih.gov

Effects on Protein Synthesis Pathways and Gene Expression Regulation

The activation of the progesterone receptor by etonogestrel initiates changes in the synthesis of various proteins within target cells. drugbank.comnih.gov This alteration in protein synthesis is a direct consequence of the etonogestrel-receptor complex binding to progesterone response elements (PREs) on DNA, thereby regulating the transcription of specific genes. selleckchem.com

One notable example of etonogestrel's effect on gene expression is its impact on the PHOX2B gene and its downstream targets. In a study using female rats, chronic administration of etonogestrel led to a reduction in the mRNA and protein expression of PHOX2B, as well as its target genes, specifically within the dorsal vagal complex, including the nucleus of the solitary tract (NTS). nih.gov This effect is thought to be mediated through the activation of nuclear progesterone receptors. mdpi.com In vitro studies using neuroblastoma cell lines have also demonstrated that etonogestrel can directly reduce PHOX2B expression and the promoter activity of its target genes. mdpi.com

Cellular and Tissue-Level Interactions (In Vitro and Animal Models)

The pharmacodynamic effects of etonogestrel extend to direct interactions at the cellular and tissue levels, as demonstrated in various in vitro and animal models.

In a mouse model designed to study the effects of long-term progestogen exposure on the endometrium, etonogestrel-releasing implants were used to investigate endometrial breakdown and repair. nih.gov In decidualized uterine horns, etonogestrel induced the development of large blood vessels and a disturbance of tissue integrity, leading to substantial stromal breakdown. nih.gov This process was associated with the infiltration of neutrophils and uterine natural killer (uNK) cells, many of which were positive for matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling. nih.gov In contrast, matrix metalloproteinase-7 (MMP-7) was primarily associated with the subsequent tissue repair and re-epithelialization. nih.gov In non-decidualized uterine horns, long-term etonogestrel exposure resulted in hyperproliferation of the luminal epithelium, leading to tortuosity. nih.gov These findings in a mouse model mimic some of the endometrial changes observed in women using progestogen-only contraceptives. nih.gov

Studies on human endometrial stromal cells (HESCs) in culture have shown that etonogestrel can induce the expression of FKBP51, a known progesterone-responsive gene. selleckchem.com Furthermore, investigations into the impact of etonogestrel on the immune cell profile in the female genital tract have been conducted. These studies analyze changes in T-cell subsets and cytokine levels in cervicovaginal lavage (CVL) samples before and after the initiation of etonogestrel implant use. plos.org

Preclinical studies utilizing animal models, such as macaques and rabbits, are also crucial for evaluating the pharmacokinetics and local tissue effects of different etonogestrel delivery systems, including subdermal implants and intravaginal rings. nih.gov

Table of Relative Binding Affinities of Etonogestrel and Other Progestins

CompoundProgesterone ReceptorAndrogen ReceptorGlucocorticoid Receptor
Etonogestrel HighWeak14% (of dexamethasone) wikipedia.org
Levonorgestrel HighHigher than Etonogestrel1% (of dexamethasone) wikipedia.org
Norethisterone ModerateModerateLow nih.gov
Medroxyprogesterone Acetate HighLowHigh nih.gov
Nestorone HighVery LowHigh nih.gov
This table provides a qualitative and quantitative comparison of the relative binding affinities of etonogestrel and other common progestins to key steroid hormone receptors. Data is compiled from various sources and is intended for comparative purposes.

Impact on Cervical Mucus Biophysical Properties (Preclinical Focus)

One of the key contraceptive effects of progestins like etonogestrel is the alteration of cervical mucus, creating a barrier to sperm penetration. nih.gov In general, progestin-only contraceptives are known to increase the viscosity of cervical mucus, making it thicker and more tenacious. nih.govnih.gov This change in the biophysical properties of the mucus hinders the passage of spermatozoa from the vagina into the upper reproductive tract. nih.gov Studies have noted that under the influence of progesterone, cervical mucus becomes scant, thick, and opaque. nih.gov While the thickening of cervical mucus is a recognized mechanism of action for etonogestrel, specific preclinical quantitative data on the rheological changes, such as viscosity measured in centipoise or detailed viscoelasticity, are not extensively detailed in the currently available literature. nih.govresearchgate.netnih.govresearchgate.net However, it is understood that these alterations are a crucial component of its contraceptive efficacy. nih.gov

Alterations in Endometrial Morphology and Biochemistry (Preclinical Studies)

Preclinical studies utilizing animal models have provided insight into the profound effects of etonogestrel on the endometrium. In a mouse model, the long-term administration of etonogestrel via a subdermal implant induced significant morphological and biochemical changes in both decidualized and non-decidualized uterine horns.

In decidualized uterine horns, the initial response to etonogestrel involved the development of large blood vessels, followed by a disturbance of tissue integrity within 5 days. Substantial stromal breakdown was observed by day 10, a process that continued until day 25. Following this period of breakdown, re-epithelialization commenced, and by day 45, the tissue had largely been restored to its pre-decidualized state, albeit with a notable tortuosity of the luminal epithelium. This process was associated with a significant infiltration of leukocytes, particularly neutrophils and uterine Natural Killer (uNK) cells, many of which were positive for matrix metalloproteinase-9 (MMP-9), indicating their role in tissue breakdown. Conversely, MMP-7 was primarily associated with the repair phase.

In the non-decidualized horns, tissue remodeling was not apparent until after 35 days of etonogestrel exposure, at which point hyperproliferation of the luminal epithelium led to tortuosity. These horns showed a general absence of significant leukocyte infiltration, with the exception of macrophages.

These findings demonstrate that etonogestrel induces a complex sequence of events in the endometrium, involving tissue breakdown, inflammation, and subsequent repair and remodeling.

Table 1: Chronological Effects of Etonogestrel on Decidualized Endometrium in a Murine Model

Time PointMorphological and Cellular Changes
Day 5 Development of large blood vessels; initial disturbance of tissue integrity.
Day 10 Substantial stromal breakdown; significant infiltration of neutrophils and uNK cells.
Day 25 Progression of tissue breakdown; initiation of re-epithelialization.
Day 45 Restoration to a pre-decidualized state; considerable tortuosity of the luminal epithelium.

Investigation of 5α-Reductase and Hepatic Cytochrome P450 Enzyme Inhibition (In Vitro)

Neuroendocrine Pathway Modulation, e.g., PHOX2B Expression in the Solitary Tract Nucleus (Preclinical)

Preclinical research has identified a novel neuroendocrine effect of etonogestrel involving the modulation of the paired-like homeobox 2b (PHOX2B) transcription factor. In a study using adult female rats, chronic administration of etonogestrel was found to selectively reduce the mRNA and protein expression of PHOX2B and its target genes within the dorsal vagal complex of the brainstem. mdpi.comnih.gov Histological analysis confirmed that these changes specifically occurred in the nucleus of the solitary tract (NTS), a region rich in both progesterone receptors and PHOX2B-expressing neurons. mdpi.comnih.gov The expression of PHOX2B in other brain regions, such as the retrotrapezoid nucleus (RTN), was unaffected by the etonogestrel treatment. mdpi.com This finding suggests that the NTS is a specific site for etonogestrel-induced respiratory modulation and highlights a non-reproductive neuroendocrine pathway influenced by this progestin. mdpi.comnih.govnih.gov

Table 2: Effect of Etonogestrel on PHOX2B Expression in Rat Brain Regions

Brain RegionPHOX2B mRNA ExpressionPHOX2B Protein Expression
Dorsal Vagal Complex (including NTS) ReducedReduced
Parafacial Area (including RTN) No significant changeNo significant change
Dorsomedial Hypothalamus No significant changeNot reported
Locus Coeruleus No significant changeNot reported

Preclinical Efficacy Studies in Animal Models: Anti-ovulatory Activity Assessment in Murine Models

The primary mechanism of contraceptive action for etonogestrel is the inhibition of ovulation. nih.gov Preclinical studies in animal models have been crucial in establishing its anti-ovulatory efficacy. In a comparative study of various progestins in animal models, desogestrel (B1670305), the parent compound of etonogestrel, was found to be the most potent in suppressing ovulation. nih.gov

Further research in murine models has demonstrated that the administration of oral contraceptives can effectively suppress the estrous cycle, which is the rodent equivalent of the menstrual cycle. nih.govresearchgate.netresearchgate.net In one such study, long-term administration of oral contraceptives to mice from 2 to 12 months of age resulted in a significant preservation of fertility compared to control animals. wjpls.org This was evidenced by a higher number of oocytes retrieved after ovarian stimulation and a strikingly increased number of live fetuses after mating in the contraceptive-treated group. wjpls.org These findings underscore the potent anti-ovulatory activity of the contraceptive progestins and their ability to suppress ovarian function in a murine model. wjpls.org

Preclinical Pharmacokinetics and Metabolism of Etonogestrel

Absorption and Distribution Characteristics in Non-Human Systems

Following administration, etonogestrel (B1671717) is readily absorbed and distributed throughout the body. Studies in animal models, such as rats, dogs, and monkeys, have been instrumental in characterizing these initial phases of its pharmacokinetic profile. fda.gov

Protein Binding Dynamics with Plasma Proteins (Albumin, Sex Hormone-Binding Globulin)

Etonogestrel exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution and availability to target tissues. In preclinical models, it primarily binds to albumin and, to a lesser extent, sex hormone-binding globulin (SHBG). drugbank.com In rats and dogs, approximately 97.3% of etonogestrel is bound to serum albumin. fda.gov This extensive protein binding limits the fraction of unbound, pharmacologically active drug in circulation, thereby modulating its biological effects. The interaction with SHBG is also a key determinant of its clearance rate in primates. nih.gov

Apparent Volume of Distribution and Clearance Rates in Animal Models

The apparent volume of distribution (Vd) and clearance (CL) are fundamental pharmacokinetic parameters that describe the extent of a drug's distribution in the body and the efficiency of its removal. In rats, the clearance of etonogestrel has been reported to be in the range of 0.803–0.968 L/hr. tandfonline.comnih.gov Studies comparing etonogestrel and levonorgestrel (B1675169) in rats showed similar pharmacokinetic profiles, with comparable maximum concentrations (Cmax) and area under the curve (AUC) values after intravenous administration. tandfonline.comnih.govtandfonline.com In Göttingen minipigs, the clearance of levonorgestrel, a related progestin, was found to be significantly higher than that of etonogestrel in rats. tandfonline.comnih.gov

Pharmacokinetic Parameters of Etonogestrel in Animal Models

Animal ModelParameterValueReference
RatClearance (CL)0.803–0.968 L/hr tandfonline.comnih.gov
RatProtein Binding (Albumin)97.3% fda.gov
DogProtein Binding (Albumin)97.3% fda.gov

Biotransformation Pathways and Metabolite Profiling

Etonogestrel undergoes extensive metabolism, primarily in the liver, before its excretion from the body. This biotransformation process involves a variety of enzymatic reactions that convert the parent compound into more water-soluble metabolites.

Hepatic Metabolism by Cytochrome P450 3A4 Isoenzymes and Other Enzymes

The primary enzymes responsible for the metabolism of etonogestrel are the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4. drugbank.comnih.govnih.gov This enzyme system is crucial for the oxidative metabolism of a wide range of xenobiotics, including steroid hormones. nih.govnih.gov Genetic variations in CYP3A enzymes can influence the rate of etonogestrel metabolism. nih.govnih.gov In addition to CYP3A4, other enzymes may also play a role in its biotransformation. Studies using microbial models, such as Cunninghamella blakesleeana and Cunninghamella echinulata, have demonstrated the potential for various hydroxylated metabolites to be formed. nih.gov

Formation of Hydroxylated, Sulfate (B86663) Conjugated, and Glucuronide Conjugated Metabolites

The metabolism of etonogestrel results in the formation of several types of metabolites. The initial phase of metabolism typically involves hydroxylation reactions, leading to the creation of various hydroxylated derivatives. drugbank.comnih.gov For instance, in vitro studies with desogestrel (B1670305), the prodrug of etonogestrel, identified metabolites such as 3α-OH-DSG and 3β-OH-DSG. fda.gov Subsequent to hydroxylation, these metabolites undergo phase II conjugation reactions, primarily with sulfate and glucuronic acid, to form sulfate and glucuronide conjugates. drugbank.comnih.gov These conjugation processes increase the water solubility of the metabolites, facilitating their excretion. Microbial biotransformation studies have identified specific hydroxylated metabolites, including 6β-hydroxy-etonogestrel, 10β-hydroxy-etonogestrel, and 14α-hydroxy-etonogestrel. nih.gov

Excretion Routes and Elimination Half-Life Determination in Preclinical Species

The final stage of etonogestrel's journey through the body is its excretion. Preclinical studies have defined the primary routes of elimination and the rate at which the drug is cleared from the system. In animal models such as rats and dogs, the excretion of etonogestrel and its metabolites occurs mainly through the feces, with a smaller proportion eliminated via the urine. fda.gov The elimination half-life of etonogestrel in humans is reported to be approximately 25 hours. drugbank.comnih.gov This parameter, while determined in human studies, provides a benchmark for understanding the duration of action and is informed by the metabolic and clearance characteristics observed in preclinical species.

Structure Activity Relationship Sar Studies of Etonogestrel and Its Analogues

Correlating Molecular Structure with Progestational Activity and Selectivity

Etonogestrel (B1671717) is a synthetic progestin derived from 19-nortestosterone. wikipedia.org Its chemical structure has been meticulously optimized to exhibit high affinity and selectivity for the progesterone (B1679170) receptor (PR), which is central to its potent progestational effects. patsnap.comnih.gov The primary contraceptive action of etonogestrel is achieved through this strong binding to PRs in the hypothalamus, pituitary, and uterus. This interaction leads to the inhibition of ovulation, an increase in the viscosity of cervical mucus, and alterations to the endometrium that prevent implantation. nih.govnih.gov

The selectivity of a progestin is a critical factor, as off-target binding to other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR), can lead to undesirable side effects. Etonogestrel demonstrates a highly favorable selectivity profile. It binds with very high affinity to the progesterone receptor but has a significantly lower affinity for the androgen receptor compared to older progestins like levonorgestrel (B1675169). wikipedia.org This high selectivity for the PR over the AR is a key structural achievement, minimizing androgenic side effects.

While etonogestrel does show some binding to the glucocorticoid receptor (about 14% of the affinity of dexamethasone), its glucocorticoid activity is considered very weak. wikipedia.org It displays no significant estrogenic or antimineralocorticoid activity. wikipedia.org Studies comparing various progestins have shown that while etonogestrel can bind to the mineralocorticoid receptor and act as an antagonist, its potency in this regard is less than that of other progestins like drospirenone. The molecular features of etonogestrel are thus correlated with a strong, selective progestational effect, which is fundamental to its clinical use.

Identification of Key Structural Features for Optimal Receptor Affinity and Biological Response

The high potency and selectivity of etonogestrel are not accidental but are the result of specific structural modifications to the foundational 19-nortestosterone steroid nucleus.

Key structural features include:

19-Nortestosterone Backbone : Like many potent progestins, etonogestrel is a derivative of 19-nortestosterone, meaning it lacks the methyl group at the C-19 position of the steroid skeleton. This fundamental change generally enhances progestational activity compared to progesterone.

17α-Ethynyl Group : The presence of an ethynyl (B1212043) (-C≡CH) group at the C-17α position is a critical feature. This modification blocks metabolic oxidation at the 17-position, which significantly increases the steroid's metabolic stability and oral bioavailability, although etonogestrel is used in non-oral formulations.

13-Ethyl Group : Instead of the typical methyl group at C-13, etonogestrel possesses an ethyl group. This substitution is known to enhance progestational potency.

11-Methylene Group : A defining feature of etonogestrel is the methylene (B1212753) (=CH₂) group at the C-11 position. wikipedia.org This modification, which distinguishes it from its parent compound desogestrel (B1670305) (of which it is the active metabolite), dramatically increases its affinity for the progesterone receptor and is a primary contributor to its high potency. wikipedia.orgpatsnap.com This group sterically and electronically fine-tunes the molecule's shape for an optimal fit within the progesterone receptor's ligand-binding pocket.

These features collectively result in a molecule that binds to the progesterone receptor with high affinity, leading to a potent and sustained biological response. drugbank.com

Preclinical Toxicological Studies and Mechanistic Safety Assessment

Genotoxicity and Mutagenicity Evaluations in Non-Clinical Systems

Etonogestrel (B1671717) has been evaluated in a range of in vitro and in vivo assays to determine its potential for genetic damage. The collective evidence from these studies indicates that the compound is not genotoxic. fda.gov A standard battery of tests, including assessments for gene mutation and chromosomal damage, yielded negative results. fda.gov

Specifically, etonogestrel was found to be negative in the Ames test, which assesses bacterial reverse mutation. fda.govorganon.com It also did not induce chromosomal aberrations in an in vitro assay using Chinese hamster ovary cells. organon.com Furthermore, an in vivo mouse micronucleus test, which detects chromosomal damage or damage to the mitotic apparatus in somatic cells, also produced a negative result. fda.govorganon.com Based on these findings, the weight of evidence does not support classifying etonogestrel as a germ cell mutagen. organon.comorganon.com

Table 1: Summary of Genotoxicity Studies for Etonogestrel
Test TypeTest SystemRoute of AdministrationResult
Reverse Mutation Assay (Ames Test)Salmonella typhimuriumIn VitroNegative fda.govorganon.com
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) CellsIn VitroNegative organon.com
Micronucleus TestMouseIn Vivo (Oral)Negative fda.govorganon.com

Carcinogenesis Research and Impairment of Fertility Studies (Preclinical Data)

Carcinogenesis: Long-term animal studies have been conducted to assess the carcinogenic potential of etonogestrel. In a 24-month carcinogenicity study in rats, etonogestrel was administered via subcutaneous implants. fda.gov The results of this study demonstrated that etonogestrel was not carcinogenic, and the implant itself did not cause local adverse effects. fda.gov

Impairment of Fertility: Preclinical studies were designed to evaluate the effects of etonogestrel on fertility and reproductive function. Investigations in female rats, which were mated following the withdrawal of treatment, showed no significant adverse findings on fertility. fda.gov Similarly, studies assessing the effect of etonogestrel on pregnancy in rats and rabbits did not reveal significant adverse outcomes. fda.gov While the compound's intended pharmacological action is to prevent conception, preclinical data suggests that fertility is not permanently impaired following cessation of exposure. fda.govnih.gov

Acute Toxicity Profiles in Animal Models: Determination of LD50 and Related Parameters

Acute toxicity studies have been performed in animal models to determine the potential for toxicity after a single high dose of etonogestrel. These studies established the median lethal dose (LD50) for the compound. In both rats and mice, the oral LD50 was found to be greater than 2,000 mg/kg. fda.govorganon.comorganon.com When administered via the intraperitoneal route, the LD50 in both species was determined to be greater than 500 mg/kg. fda.gov

Table 2: Acute Toxicity (LD50) of Etonogestrel in Animal Models
SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral> 2,000 fda.govorganon.comorganon.com
MouseOral> 2,000 fda.govorganon.comorganon.com
RatIntraperitoneal (i.p.)> 500 fda.gov
MouseIntraperitoneal (i.p.)> 500 fda.gov

Investigative Toxicology for Understanding Mechanistic Pathways of Cellular and Organ Response

The primary mechanism of action for etonogestrel involves binding with high affinity to progesterone (B1679170) receptors. nih.govnih.gov This interaction in target organs like the hypothalamus, pituitary, and female reproductive tract inhibits the release of luteinizing hormone (LH), which in turn prevents ovulation. nih.govnih.gov It also increases the viscosity of cervical mucus and alters the uterine lining. nih.govnih.gov

Toxicological investigations reveal that at high doses, the observed organ responses are largely extensions of the compound's pharmacological effects. In a 13-week study in monkeys, high doses resulted in decreased red blood cell count, hemoglobin, and packed cell volume. fda.gov In the same study, morphological changes consistent with progestational effects were noted in the ovaries, uterus, vagina, and mammary glands. fda.gov A 52-week toxicity study in rats showed an increase in red blood cell count, hemoglobin, and packed cell volume at 26 weeks. fda.gov These findings in reproductive and hematological systems are characteristic responses to potent progestational compounds.

Formulation Science and Advanced Drug Delivery System Research for Etonogestrel

Polymer-Based Delivery Systems for Controlled Release (Non-Clinical)

The foundation of long-acting etonogestrel (B1671717) delivery lies in polymer-based systems. These systems are designed to release the drug in a controlled manner, maintaining therapeutic concentrations over several years.

Ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers are extensively used in creating controlled drug delivery systems for etonogestrel, such as in the Nexplanon®/Implanon® subdermal implants. nih.govpharmacompass.com EVA is chosen for its biocompatibility and the tunability of its properties based on the vinyl acetate (VA) content. nih.gov Research has shown a direct correlation between the properties of the EVA polymer and the release rate of etonogestrel.

A key factor governing the drug's permeability through the polymer is the VA content. nih.gov Studies have demonstrated that a higher VA content leads to lower crystallinity of the EVA polymer. This reduced crystallinity, in turn, increases the permeability of the polymer to etonogestrel, thereby affecting its release rate. nih.gov The manufacturing process, specifically hot-melt extrusion, also plays a role. Parameters such as extrusion temperature and spinline stress during the manufacturing of EVA-based coaxial fibers can influence the polymer's crystalline structure and, consequently, the drug's release profile. scbt.com Higher spinline stress, for example, decreases the crystalline volume fraction of the polymer membrane, leading to increased permeability and a higher release rate. scbt.com

Polymer Property/Process ParameterEffect on EVA PolymerImpact on Etonogestrel ReleaseReference
Vinyl Acetate (VA) Content Higher VA content decreases polymer crystallinity.Dominant factor controlling drug permeability; higher permeability with higher VA content. nih.gov
Molecular Weight Less significant effect on crystallinity compared to VA content.Minor impact on drug permeability. nih.gov
Extrusion Spinline Stress Higher stress decreases the crystalline volume fraction.Higher stress results in a higher release rate due to increased permeability. scbt.com
Cooling During Extrusion Less significant effect on crystallinity.Minor impact on drug permeability. nih.gov

This table summarizes the influence of various polymer properties and manufacturing parameters on the release of etonogestrel from ethylene vinyl acetate (EVA) based delivery systems.

Strategies for Sustained Release and Enhanced Bioavailability in Preclinical Formulations

The primary strategy for sustained release of etonogestrel is its incorporation into a non-biodegradable, implantable polymer matrix. The subdermal implant is a single-rod system made of an EVA copolymer core, which holds a dispersion of etonogestrel, surrounded by a rate-controlling EVA membrane. nih.govnih.gov This design provides a near zero-order release kinetic, which is crucial for maintaining stable plasma concentrations of the drug.

The bioavailability of etonogestrel from these implantable systems is exceptionally high. When administered subdermally, etonogestrel is rapidly absorbed and demonstrates a bioavailability of nearly 100%. nih.gov The release rate from the implant is initially around 60-70 mcg per day, gradually decreasing to about 25-30 mcg per day by the end of the third year. nih.gov This predictable, slow decline allows for effective contraception over a long duration without drug accumulation. nih.gov

Preclinical research explores various polymer compositions and manufacturing techniques to optimize these release profiles. The solution-diffusion model is often applied to understand the mechanics of drug release, where the drug dissolves within the polymer matrix and then diffuses out. nih.gov The crystallinity of the polymer affects both the solubility and diffusivity of etonogestrel within the matrix. nih.gov

Stability Assessment of Novel Formulations in Academic Research Settings

The stability of etonogestrel within its formulation is critical for ensuring its long-term efficacy and safety. Stability assessments in academic research settings evaluate the chemical and physical integrity of the drug and the delivery system under various conditions.

Under normal storage conditions, etonogestrel is chemically stable. synzeal.com However, the manufacturing process, which can involve high temperatures during extrusion, requires careful consideration. During this process, a significant amount of etonogestrel dissolves in the polymeric melt. Upon cooling, the way this dissolved drug recrystallizes is of crucial importance for the final release characteristics. scbt.com The stability of this supersaturated system and the rate of recrystallization over time and at different storage temperatures are key parameters studied to ensure consistent performance of the implant. scbt.com

In academic studies, analytical methods like UPLC-MS/MS are developed to quantify etonogestrel in biological samples, which is essential for pharmacokinetic and stability studies. nih.gov Research has shown that etonogestrel is stable in serum for at least 72 hours at room temperature (22°C) and for up to 90 days when stored at -80°C, with concentrations remaining within 90–110% of the initial values. nih.gov

ConditionMatrixDurationStability FindingReference
Normal Storage FormulationNot SpecifiedStable under normal conditions. synzeal.com
22°C Serum72 hoursConcentrations remained within 90-110% of initial. nih.gov
-80°C Serum90 daysConcentrations remained within 90-110% of initial. nih.gov

This table presents findings from stability assessments of etonogestrel in different matrices and conditions as reported in academic research.

Development of Innovative Formulations for Specific Preclinical Applications

Beyond the established subdermal implant, research continues into innovative formulations for etonogestrel for various preclinical applications. These efforts aim to create new delivery systems with different release profiles, durations, or routes of administration.

One area of innovation is the development of other long-acting delivery systems, such as intravaginal rings (IVRs). The NuvaRing®, for example, is a commercially available product that combines etonogestrel with an estrogen in an EVA-based ring for monthly use. pharmacompass.com Preclinical research in this area would focus on optimizing polymer blends and drug loading to achieve specific release rates for different therapeutic goals.

Another avenue of research involves biodegradable polymer systems. While current etonogestrel implants are non-biodegradable and require removal, systems using polymers like poly(ε-caprolactone) (PCL) are being investigated for other long-acting hormonal therapies. nih.gov These biodegradable systems, often formulated as injectable microspheres or implants, could potentially be adapted for etonogestrel, eliminating the need for a removal procedure. Research in this domain would involve fabricating and characterizing these formulations and studying their in vitro and in vivo release kinetics. nih.gov These innovative approaches are often guided by a Target Product Profile (TPP) to align preclinical development with desired clinical outcomes. ncats.io

Future Directions and Research Gaps in Etonogestrel Sulfate Sodium Salt Chemistry and Preclinical Applications

Exploration of New Synthetic Pathways and Green Chemistry Approaches for Sustainable Production

The current synthesis of etonogestrel (B1671717) and its intermediates can be complex and may involve reagents and conditions that are not environmentally ideal. google.com A significant future direction lies in the development of more sustainable and efficient synthetic routes.

Green Chemistry in Steroid Synthesis:

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to pharmaceutical manufacturing. mdpi.comresearchgate.net For etonogestrel, this could involve:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve atom economy.

Alternative Solvents: Investigating the use of greener solvents or even solvent-free reaction conditions to minimize environmental impact. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase yields, contributing to a more efficient process. mdpi.comrjsocmed.com

Recent patent literature describes novel preparation methods for etonogestrel that aim for shorter process steps, higher efficiency, and improved safety and environmental profiles. google.com One patented method involves a five-step reaction from a starting compound to produce desogestrel (B1670305) and etonogestrel intermediates with high yield and selectivity under mild conditions, allowing for solvent recycling. google.com Another approach utilizes a three-step process including an acetylene (B1199291) reaction, hydrolysis with a base, and a second hydrolysis with an acid to yield high-purity etonogestrel. google.com These advancements highlight the ongoing effort to create more sustainable and industrially viable synthetic pathways.

Development of More Sensitive and Selective Analytical Techniques for Complex Sample Analysis

Accurate quantification of etonogestrel and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently employed, there is always a need for improvement. innovareacademics.inresearchgate.net

Future research in this area will likely focus on:

Enhanced Sensitivity: Developing methods with lower limits of quantification (LLOQ) to accurately measure very low concentrations of the drug, which is particularly important in long-acting formulations. nih.govnih.gov

High-Throughput Analysis: Creating faster and more automated analytical methods to handle large numbers of samples efficiently, which is beneficial for large clinical trials and therapeutic drug monitoring.

Analysis in Complex Matrices: Improving extraction and detection techniques for challenging biological samples, such as tissue and cervical mucus, to gain a better understanding of local drug distribution and action. clinicaltrials.gov

Current LC-MS/MS methods have achieved high sensitivity and selectivity, with LLOQs as low as 25-50 pg/mL in human plasma. innovareacademics.innih.govnih.gov These methods often utilize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation. innovareacademics.inresearchgate.net The development of ultra-performance liquid chromatography (UPLC)-MS/MS has further reduced run times and improved resolution. nih.gov

In-Depth Mechanistic Studies on Intracellular Signaling Pathways and Novel Receptor Interactions

Etonogestrel's primary mechanism of action is through its high-affinity binding to progesterone (B1679170) receptors (PRs), leading to the inhibition of ovulation and changes in cervical mucus. nih.govdrugbank.comnih.gov However, a deeper understanding of its interactions with other receptors and downstream signaling pathways is still needed.

Areas for Future Investigation:

Non-Genomic Signaling: Exploring rapid, non-genomic effects of etonogestrel that are not mediated by changes in gene expression.

Cross-Talk with Other Receptors: Investigating the potential for etonogestrel to interact with other steroid receptors, such as the glucocorticoid receptor, and the functional consequences of these interactions. wikipedia.org

Tissue-Specific Effects: Elucidating how the effects of etonogestrel vary in different tissues, such as the endometrium, cervix, and central nervous system, to better understand its full range of physiological effects. For instance, studies have shown that etonogestrel can alter the immune profile in the female genital tract. nih.gov

Research has shown that etonogestrel can influence the expression of vascular endothelial growth factor (VEGF) and progesterone receptors in the endometrium. nih.gov Furthermore, genetic variants in the progesterone receptor gene have been associated with variations in etonogestrel concentrations, suggesting a complex interplay between the drug and its receptor. nih.gov

Development of Predictive In Vitro and Computational Models for Pharmacokinetics and Pharmacodynamics

Predictive models are invaluable tools in drug development, allowing for the simulation of a drug's behavior in the body and reducing the need for extensive in vivo studies.

Future Modeling Approaches:

Physiologically Based Pharmacokinetic (PBPK) Models: Developing sophisticated PBPK models that incorporate physiological parameters to predict etonogestrel's absorption, distribution, metabolism, and excretion in different populations and under various conditions.

In Vitro to In Vivo Extrapolation (IVIVE): Using data from in vitro systems, such as cell cultures and tissue models, to predict the in vivo pharmacokinetics and pharmacodynamics of etonogestrel and its derivatives.

Molecular Docking and Dynamics Simulations: Employing computational techniques to model the interaction of etonogestrel with its receptors at the molecular level, which can aid in the design of new derivatives with improved properties.

In vitro release studies using materials like polyethylene (B3416737) vinylacetate copolymers have been instrumental in designing controlled-release systems for etonogestrel. nih.govresearchgate.net However, discrepancies between in vitro and in vivo data highlight the need for more refined models that can better predict real-world performance. nih.gov

Investigating Novel Preclinical Applications and Therapeutic Repositioning Strategies for Etonogestrel and its Derivatives

While etonogestrel is primarily known for its contraceptive effects, its potent progestogenic activity suggests potential for other therapeutic applications.

Potential Areas for Repositioning:

Gynecological Disorders: Investigating the use of etonogestrel in the management of conditions such as endometriosis, uterine fibroids, and abnormal uterine bleeding.

Oncology: Exploring the potential anti-proliferative effects of etonogestrel or its derivatives in hormone-dependent cancers, such as breast and endometrial cancer.

Neuroprotection: Given the known neuroprotective effects of progesterone, investigating whether etonogestrel exhibits similar properties that could be beneficial in conditions like traumatic brain injury or neurodegenerative diseases.

The development of new derivatives of etonogestrel with modified receptor binding profiles or pharmacokinetic properties could also open up new therapeutic possibilities.

Q & A

Q. What are the standard laboratory synthesis protocols for Etonogestrel Sulfate Sodium Salt?

  • Methodological Answer : this compound synthesis typically involves sulfation of etonogestrel (a synthetic progestin) using sulfuric acid derivatives, followed by neutralization with sodium hydroxide to form the sodium salt. Key steps include:
  • Sulfation : React etonogestrel with a sulfating agent (e.g., sulfur trioxide complex) under controlled pH and temperature .
  • Purification : Use recrystallization or column chromatography to isolate the sulfate salt.
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection .
  • Table 1 : Example Synthesis Parameters
ParameterCondition
Reaction Temperature25–40°C
pH Range7.0–8.5 (neutralization step)
SolventEthanol/water mixture

Q. How do solubility and stability of this compound influence experimental design?

  • Methodological Answer : Solubility in aqueous buffers (e.g., phosphate-buffered saline) dictates formulation for in vitro assays, while stability under varying pH and temperature guides storage conditions.
  • Solubility Testing : Use shake-flask method with HPLC quantification .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and monitor via LC-MS for degradation products .
  • Table 2 : Hypothetical Physicochemical Properties
PropertyValue
Water Solubility>50 mg/mL (20°C)
Stability in PBS (pH 7.4)>95% intact after 72 hours

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Quantifies nanogram-level concentrations in plasma or tissue homogenates. Use deuterated internal standards (e.g., etonogestrel-d4) to correct for matrix effects .
  • NMR Spectroscopy : Validates structural integrity post-synthesis, focusing on sulfate group signals (δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. How do CYP enzyme interactions affect the pharmacokinetics of this compound?

  • Methodological Answer : Etonogestrel is metabolized primarily by CYP3A4 and CYP2C9 into hydroxylated derivatives. Key experimental approaches include:
  • In Vitro Assays : Incubate with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Pharmacokinetic Modeling : Use compartmental models to predict drug-drug interactions (e.g., with CYP3A4 inducers like rifampicin) .
  • Table 3 : Key Metabolic Pathways
EnzymeMetaboliteBioactivity
CYP3A46β-hydroxy etonogestrelReduced progestogenic activity

Q. What in vivo models are suitable for studying the long-term effects of this compound?

  • Methodological Answer :
  • Rodent Models : Use ovariectomized rats to simulate postmenopausal conditions. Administer subcutaneous implants and monitor uterine weight changes and serum hormone levels .
  • Non-Human Primates : Assess endometrial morphology and bleeding patterns to mimic human contraceptive responses .
  • Dosing Considerations : Adjust for species-specific metabolic rates (e.g., rat-to-human dose conversion factor: 6.2) .

Q. How can contradictory data on this compound’s bioavailability be resolved?

  • Methodological Answer : Discrepancies often arise from variability in absorption rates or analytical methods. Mitigation strategies include:
  • Systematic Review : Apply PRISMA guidelines to aggregate data from preclinical and clinical studies, focusing on covariates like BMI and hepatic function .
  • Bioanalytical Harmonization : Cross-validate LC-MS protocols across labs using shared reference standards .
  • Case Study : A 2022 meta-analysis resolved conflicting bioavailability reports by stratifying data by administration route (oral vs. implant) .

Data Contradiction Analysis Framework

StepActionExample Application
1Identify confounding variablesAdjust for CYP3A4 polymorphism in pharmacokinetic studies
2Re-analyze raw data with unified metricsNormalize bioavailability to body surface area
3Conduct sensitivity analysesTest impact of storage conditions on assay results

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.